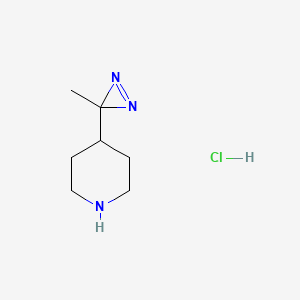![molecular formula C17H12F3NO3S B2582664 Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-35-5](/img/structure/B2582664.png)
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338419-35-5. It has a molecular weight of 367.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12F3NO3S/c1-23-16(22)14-13(12-6-3-7-21-15(12)25-14)24-9-10-4-2-5-11(8-10)17(18,19)20/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Aplicaciones Científicas De Investigación
Fascinating Variability in Chemistry and Properties
Research into compounds with structures similar to "Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate" often focuses on their variable chemistry and properties. For example, a study by Boča et al. (2011) reviews the chemistry of compounds containing pyridine and benzimidazole or benzothiazole structures, emphasizing their preparation, properties, and applications, including biological and electrochemical activities. Such research underscores the potential of these compounds in developing novel materials with specific functionalities (Boča, Jameson, & Linert, 2011).
Applications in Food Safety and Analysis
Compounds with structures related to the specified compound are also relevant in understanding food safety and analysis. Zamora and Hidalgo (2015) discuss the formation and fate of PhIP, a compound produced by the reaction of specific aldehydes with creatine, highlighting the role of lipids and carbohydrates in its formation and potential health implications. This research is essential for developing strategies to reduce exposure to harmful compounds in processed foods (Zamora & Hidalgo, 2015).
Advances in Heterocyclic Chemistry
Further, research into heterocyclic compounds, such as those containing the pyranopyrimidine core, is crucial for medicinal and pharmaceutical applications. Parmar, Vala, and Patel (2023) review the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, indicating the significance of such structures in developing new bioactive molecules with therapeutic potential (Parmar, Vala, & Patel, 2023).
Structure-Activity Relationships
Investigations into the structure-activity relationships of thiophene derivatives, as reviewed by Drehsen and Engel (1983), provide critical insights into how alterations in molecular structure affect therapeutic properties. Such studies are foundational for designing new drugs with optimized efficacy and minimized side effects (Drehsen & Engel, 1983).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]methoxy]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-23-16(22)14-13(12-6-3-7-21-15(12)25-14)24-9-10-4-2-5-11(8-10)17(18,19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHOXGHXATYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxyphenyl)methyl]aminosulfonamide](/img/structure/B2582582.png)
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)


![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)



![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)
![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)